molecular formula C11H12N4O B1489487 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2098134-54-2

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B1489487
CAS RN: 2098134-54-2
M. Wt: 216.24 g/mol
InChI Key: GBTINJNHSZTVNM-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (EPC) is a pyrazole-based small molecule that has recently been developed as a research tool for studying the biochemical and physiological effects of physiological processes. EPC has been used in a variety of laboratory experiments and has been shown to have a variety of potential applications in the field of scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Heterocyclic Compounds Synthesis : Research has shown the synthesis of novel 1,2,4-oxadiazole heterocyclic compounds containing 2-H-pyranopyridine-2-one moiety and related compounds. These syntheses involve complex reactions starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, leading to compounds expected to exhibit enhanced hypertensive activity (Kumar & Mashelker, 2007).

  • Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : A study highlighted the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, showcasing a pathway to generate 1-unsubstituted analogs (Lebedˈ et al., 2012).

  • Functionalization Reactions of Pyrazole Derivatives : Experimental and theoretical studies have been conducted on the functionalization reactions of pyrazole derivatives, such as converting 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide, exploring the reaction mechanisms and the structures of synthesized compounds (Yıldırım, Kandemirli, & Demir, 2005).

  • Facile Synthesis of Pyrazolo[3,4-b]pyridine Products : A facile and efficient synthesis method has been developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, leading to the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).

Biological and Medicinal Applications

  • Glycine Transporter 1 Inhibitor Identification : The identification of potent and orally available glycine transporter 1 (GlyT1) inhibitors showcases the application of pyrazole derivatives in developing compounds with potential therapeutic benefits, focusing on enhancing the cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).

  • Synthesis for Imaging of IRAK4 Enzyme in Neuroinflammation : A new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation has been synthesized, highlighting the utility of pyrazole derivatives in creating diagnostic tools for inflammatory diseases (Wang et al., 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as N-acylethanolamine acid amidase (NAAA), which is involved in the degradation of N-acylethanolamines into fatty acids and ethanolamine . The nature of these interactions often involves reversible and competitive inhibition mechanisms, which can modulate the activity of the target enzymes and influence various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of collagen type I alpha 1 (COL1A1) protein in hepatic stellate cells, indicating its potential role in anti-fibrotic activities . Additionally, it can modulate the activity of various signaling pathways, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit enzymes like NAAA via reversible and competitive inhibition mechanisms . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting various biochemical and cellular processes. The compound’s ability to bind to specific targets and modulate their activity is a key aspect of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, its anti-fibrotic activity in hepatic stellate cells has been observed to persist over extended periods, indicating its potential for long-term therapeutic applications . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For instance, studies on its anti-tubercular activity have shown that certain dosages can effectively inhibit Mycobacterium tuberculosis, while higher doses may result in cytotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interactions with enzymes like NAAA can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, its role in modulating the activity of specific metabolic enzymes can have downstream effects on various biochemical pathways, highlighting its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization in lysosomes can enhance its inhibitory effects on enzymes like NAAA, thereby modulating various cellular processes . Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

2-ethyl-5-pyridin-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)7-9(14-15)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTINJNHSZTVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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